4-Nitro-3-picoline hydrochloride
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Overview
Description
3-Methyl-4-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and a nitro group at the fourth position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitropyridine can be synthesized through the nitration of 3-methylpyridine. The process involves the reaction of 3-methylpyridine with a nitrating agent such as a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .
Industrial Production Methods: In an industrial setting, the production of 3-methyl-4-nitropyridine follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow systems to handle the exothermic nature of the nitration reaction safely .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3-Methyl-4-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-methyl-4-nitropyridine exerts its effects depends on the specific reaction or application. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to its conversion to an amino group. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparison with Similar Compounds
- 2-Methyl-4-nitropyridine
- 4-Methyl-3-nitropyridine
- 3-Nitropyridine
Comparison: 3-Methyl-4-nitropyridine is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and applications. Compared to 2-methyl-4-nitropyridine, the position of the methyl group alters the electronic distribution on the pyridine ring, affecting its chemical behavior. Similarly, 4-methyl-3-nitropyridine has different reactivity due to the different positioning of the nitro group .
Properties
Molecular Formula |
C6H7ClN2O2 |
---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
3-methyl-4-nitropyridine;hydrochloride |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-5-4-7-3-2-6(5)8(9)10;/h2-4H,1H3;1H |
InChI Key |
IJALKSJFWDNPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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